

Head-to-Head Clinical Trials of (-)-Aceclidine for Presbyopia

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Compound of Interest

Compound Name: (-)-Aceclidine

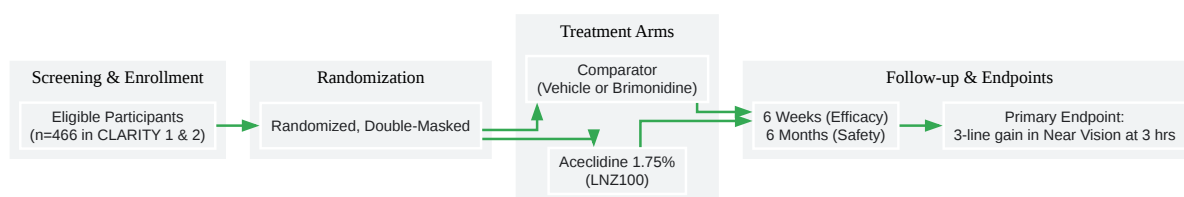
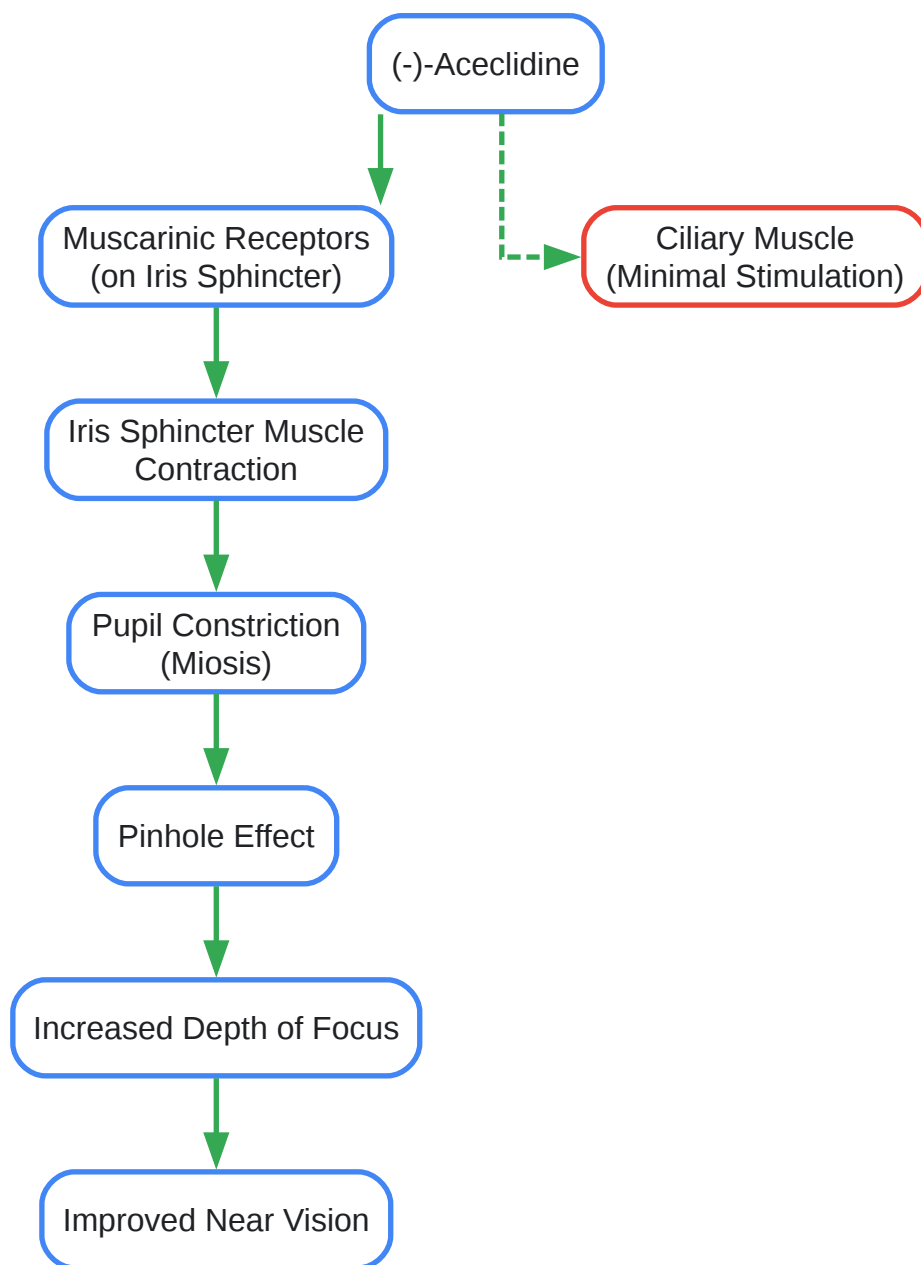
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(-)-Aceclidine, a selective muscarinic M1 receptor agonist, has recently emerged as a promising therapeutic agent for the treatment of presbyopia. Its approval by the U.S. Food and Drug Administration (FDA) for this indication marks a significant advancement in the pharmacological management of age-related blurry near vision.^{[1][2]} This comparison guide synthesizes findings from the pivotal CLARITY clinical trial program, offering researchers, scientists, and drug development professionals a detailed overview of aceclidine's performance against its comparators.

Mechanism of Action

Aceclidine functions as a pupil-selective miotic agent.^{[1][3]} It primarily stimulates the iris sphincter muscle with minimal effect on the ciliary muscle.^{[1][3][4]} This targeted action induces a "pinhole effect," constricting the pupil to less than 2mm, which increases the depth of focus and consequently improves near visual acuity without causing a significant myopic shift, a common side effect associated with non-selective miotics like pilocarpine.^{[3][4]}



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